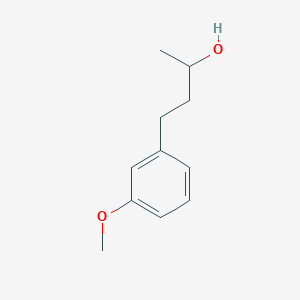
4-(3-Methoxyphenyl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methoxyphenyl)butan-2-ol is an organic compound with the molecular formula C11H16O2 It is a derivative of butanol, featuring a methoxyphenyl group attached to the butan-2-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)butan-2-ol can be achieved through several methods. One common approach involves the reduction of 4-(3-Methoxyphenyl)butan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method offers high efficiency and selectivity, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
4-(3-Methoxyphenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(3-Methoxyphenyl)butan-2-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of the compound can yield different alcohol derivatives depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-(3-Methoxyphenyl)butan-2-one
Reduction: Various alcohol derivatives
Substitution: Compounds with substituted functional groups at the methoxy position
科学的研究の応用
4-(3-Methoxyphenyl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
作用機序
The mechanism of action of 4-(3-Methoxyphenyl)butan-2-ol involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects through modulation of enzyme activity and receptor binding. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it may interact with specific receptors to modulate cellular responses.
類似化合物との比較
Similar Compounds
4-Hydroxy-4-(3-methoxyphenyl)butan-2-one: This compound is structurally similar but features a hydroxyl group instead of a methoxy group.
4-(4-Methoxyphenyl)butan-2-one:
Uniqueness
4-(3-Methoxyphenyl)butan-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy group and butanol backbone make it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.
生物活性
4-(3-Methoxyphenyl)butan-2-ol, also known as a secondary alcohol, has garnered attention in recent years due to its potential biological activities. This compound features a butan-2-ol backbone with a methoxyphenyl group at the 4-position, which contributes to its unique properties and interactions within biological systems. Below is a detailed overview of its biological activity, including research findings, case studies, and comparative analyses.
- Molecular Formula: C11H16O2
- Molecular Weight: 180.25 g/mol
- IUPAC Name: this compound
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
-
Antioxidant Properties:
- The compound has demonstrated potential antioxidant activity, which may help mitigate oxidative stress in cells. This property is particularly relevant in the context of diseases associated with oxidative damage.
-
Metabolic Pathways:
- Studies suggest that this compound can influence various metabolic pathways by interacting with specific enzymes and receptors. The methoxy group enhances lipophilicity, allowing better membrane penetration and interaction with hydrophobic sites on proteins.
-
Enzyme Interaction:
- Its secondary alcohol nature enables it to participate in hydrogen bonding crucial for enzyme catalysis. This interaction can modulate the activity of enzymes involved in metabolic processes.
Comparative Analysis
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one | Hydroxyl group instead of methoxy | Increased polarity may affect solubility and reactivity |
| 1-(3-Methoxyphenyl)butan-2-ol | Different position of the methoxy group | Alters reactivity patterns compared to 4-positioned analogs |
| 4-(4-Methoxyphenyl)butan-2-one | Methoxy group at the para position | May exhibit different biological activities due to structural differences |
| 1-(3,4-Dimethoxyphenyl)butan-2-ol | Additional methoxy group | Potentially altered reactivity due to increased steric hindrance |
Antioxidant Activity Study
A study published in a peer-reviewed journal highlighted the antioxidant potential of this compound. The compound was tested against various free radicals, demonstrating significant scavenging ability, which suggests its potential role in preventing oxidative stress-related diseases.
Enzyme Inhibition Research
Research focusing on enzyme interactions found that this compound could inhibit specific metabolic enzymes, thereby altering metabolic pathways. This inhibition was attributed to the compound's ability to form stable complexes with enzyme active sites, impacting their catalytic efficiency.
特性
分子式 |
C11H16O2 |
|---|---|
分子量 |
180.24 g/mol |
IUPAC名 |
4-(3-methoxyphenyl)butan-2-ol |
InChI |
InChI=1S/C11H16O2/c1-9(12)6-7-10-4-3-5-11(8-10)13-2/h3-5,8-9,12H,6-7H2,1-2H3 |
InChIキー |
FYWOPVXBBQYAEG-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CC(=CC=C1)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















